molecular formula C22H24N2O4 B4875801 ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE

ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE

Cat. No.: B4875801
M. Wt: 380.4 g/mol
InChI Key: PUSLZZYKHHFOOO-UHFFFAOYSA-N
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Description

ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the alkylation of piperidine with benzoyl chloride to form 1-benzoylpiperidine. This intermediate is then reacted with ethyl 3-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. In the context of local anesthesia, the compound binds to sodium ion channels on nerve membranes, inhibiting the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

ethyl 3-[(1-benzoylpiperidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-2-28-22(27)18-9-6-10-19(15-18)23-20(25)16-11-13-24(14-12-16)21(26)17-7-4-3-5-8-17/h3-10,15-16H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSLZZYKHHFOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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